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Compound of Interest

Compound Name: 2-Chloro-3-(1-piperazinyl)pyrazine

Cat. No.: B1317695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Chloro-3-(1-
piperazinyl)pyrazine is limited. This guide provides a framework for understanding its potential

solubility characteristics based on related compounds and outlines standard methodologies for

its determination.

Introduction
2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound of interest in medicinal

chemistry, often serving as a key intermediate in the synthesis of pharmaceutical agents. Its

structure, featuring a pyrazine ring substituted with a chloro group and a piperazinyl moiety,

makes it a versatile building block for developing novel therapeutic molecules, including kinase

inhibitors and antiviral agents. A thorough understanding of its physicochemical properties,

particularly solubility, is crucial for its effective use in drug discovery and development

processes, from synthesis and purification to formulation and bioavailability.

Physicochemical Properties
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Property Value Source

Molecular Formula C₈H₁₁ClN₄ [1]

Molecular Weight 198.65 g/mol [1]

Boiling Point 342.7±42.0°C [1]

Storage Temperature 2-8°C [1]

Solubility Profile
Direct quantitative solubility data for 2-Chloro-3-(1-piperazinyl)pyrazine is not readily

available in the public domain. However, based on the chemical nature of the molecule and

information on structurally similar compounds, a qualitative assessment can be inferred. The

presence of the piperazine ring, which contains two nitrogen atoms, can contribute to its

solubility in protic solvents through hydrogen bonding. The overall solubility will be influenced

by the interplay between the relatively polar piperazinyl group and the more nonpolar

chloropyrazine core.

For a structurally related compound, 1-(2-chloroethyl)piperazine Hydrochloride, it has been

noted that it is soluble in alcohol/water mixtures and isopropyl alcohol, where it is used for

recrystallization, suggesting good solubility, especially at elevated temperatures. It is also likely

soluble in methanol.[2] The hydrochloride salt form generally exhibits higher solubility in polar

solvents compared to the free base.

Table 1: Anticipated Qualitative Solubility of 2-Chloro-3-(1-piperazinyl)pyrazine in Common

Solvents
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Solvent Class Example Solvents
Anticipated
Qualitative
Solubility

Rationale

Protic Solvents
Water, Methanol,

Ethanol

Sparingly to

Moderately Soluble

The piperazine moiety

can form hydrogen

bonds with protic

solvents. Solubility is

likely pH-dependent.

Aprotic Polar Solvents

Dimethylformamide

(DMF), Dimethyl

Sulfoxide (DMSO)

Likely Soluble

These solvents are

effective at solvating a

wide range of organic

molecules.

Ethereal Solvents
Diethyl ether,

Tetrahydrofuran (THF)

Slightly Soluble to

Insoluble

The overall polarity of

the molecule may limit

its solubility in less

polar ethers.

Nonpolar Solvents Hexane, Toluene Likely Insoluble

The polar functional

groups will hinder

solubility in nonpolar

environments.

Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for 2-Chloro-3-(1-piperazinyl)pyrazine, a

standardized experimental protocol is required. The isothermal shake-flask method is a widely

accepted technique for determining equilibrium solubility.

Objective
To determine the equilibrium solubility of 2-Chloro-3-(1-piperazinyl)pyrazine in various

solvents at a controlled temperature.

Materials
2-Chloro-3-(1-piperazinyl)pyrazine (high purity)
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Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical

grade

Thermostatically controlled shaker bath or incubator

Analytical balance

Centrifuge

Vials with screw caps

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis) or other quantitative analytical instrumentation.

Procedure
Preparation of Saturated Solutions:

Add an excess amount of 2-Chloro-3-(1-piperazinyl)pyrazine to a series of vials, each

containing a known volume of a specific solvent. The excess solid is crucial to ensure that

equilibrium with the solid phase is achieved.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that

equilibrium is reached. The time required for equilibration should be determined

empirically.

Sample Collection and Preparation:

After equilibration, allow the vials to stand undisturbed at the set temperature for a short

period to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe.

Immediately filter the collected supernatant through a syringe filter to remove any

undissolved solid particles.

Quantification:

Dilute the filtered solution with a suitable solvent to a concentration within the linear range

of the analytical method.

Analyze the diluted samples using a validated HPLC method to determine the

concentration of 2-Chloro-3-(1-piperazinyl)pyrazine.

Prepare a calibration curve using standard solutions of known concentrations to accurately

quantify the compound in the samples.

Data Analysis:

Calculate the solubility of 2-Chloro-3-(1-piperazinyl)pyrazine in each solvent, typically

expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the

dilution factor used.

Experimental Workflow Visualization
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Caption: Experimental workflow for solubility determination.
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Signaling Pathways and Logical Relationships
Information regarding specific signaling pathways in which 2-Chloro-3-(1-piperazinyl)pyrazine
is directly involved is not currently available in the public scientific literature. As a synthetic

intermediate, its primary role is in the construction of more complex, biologically active

molecules. The biological activity and, consequently, the signaling pathways affected would be

determined by the final compound synthesized from this precursor.

For instance, if 2-Chloro-3-(1-piperazinyl)pyrazine were used to synthesize a kinase inhibitor,

the resulting compound would likely target a specific kinase within a cellular signaling cascade,

such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are frequently implicated in

cancer and other diseases.

Conceptual Relationship in Drug Discovery
The logical flow from a starting material like 2-Chloro-3-(1-piperazinyl)pyrazine to a potential

therapeutic agent can be visualized as follows:
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Caption: Drug discovery logical workflow.

This diagram illustrates the progression from a chemical building block to a potential drug

candidate, highlighting the pivotal role of synthetic chemistry in generating diverse molecular

entities for biological screening and subsequent optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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